molecular formula C21H19FN4O3 B6583498 N-(3-fluorophenyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 902018-32-0

N-(3-fluorophenyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No.: B6583498
CAS No.: 902018-32-0
M. Wt: 394.4 g/mol
InChI Key: KERKHTHWBXYYSR-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a triazatricyclo[7.4.0.0³⁷]trideca-pentaene core fused with a carboxamide group. Key structural elements include:

  • A 3-fluorophenyl substituent, which enhances metabolic stability and binding affinity through hydrophobic and electronic effects .
  • A 3-methoxypropyl side chain at position 6, contributing to solubility and conformational flexibility.

Properties

IUPAC Name

N-(3-fluorophenyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c1-29-11-5-10-25-17(20(27)23-15-7-4-6-14(22)12-15)13-16-19(25)24-18-8-2-3-9-26(18)21(16)28/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERKHTHWBXYYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique architecture can be contextualized against analogs from , which share the triazatricyclo core but differ in substituents and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents/Modifications Hypothesized Impact on Properties
Target Compound - 3-fluorophenyl
- 3-methoxypropyl at position 6
Enhanced solubility (methoxypropyl), increased metabolic stability (fluorine)
N-(5-Cyano-2-oxo-7-pentyl-...-3-fluorobenzamide (844830-39-3) - 3-fluorophenyl
- Pentyl at position 7
- Cyano group at position 5
Higher lipophilicity (pentyl), potential electrophilic reactivity (cyano)
N-(5-Cyano-11-methyl-2-oxo-7-propyl-...-3-methylbenzamide (844833-47-2) - 3-methylphenyl
- Propyl at position 7
- Methyl at position 11
Reduced steric hindrance (methyl vs. fluorine), moderate solubility (propyl)

Key Observations:

Fluorine vs. Methyl Substitution : The 3-fluorophenyl group in the target compound likely improves binding affinity compared to the 3-methylbenzamide analog (844833-47-2), as fluorine’s electronegativity enhances interactions with target proteins .

Side-Chain Variations : The 3-methoxypropyl group in the target compound may confer better aqueous solubility than the pentyl or propyl chains in analogs, critical for bioavailability .

Functional Group Diversity: The cyano group in 844830-39-3 introduces electrophilicity, which could increase reactivity but also raise toxicity concerns compared to the carboxamide in the target compound .

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